4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile
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Overview
Description
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione: Similar in structure but contains a thione group instead of a carbonitrile group.
4H,5H,6H,7H-thieno[2,3-c]pyridine: Differing in the position of the nitrogen atom within the ring system.
2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile: Contains an amino and methyl group, providing different chemical properties.
Uniqueness
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c9-6-10-3-1-8-7(5-10)2-4-11-8/h2,4H,1,3,5H2 |
InChI Key |
BAMFWWJNYLRZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C#N |
Origin of Product |
United States |
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